3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Overview
Description
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of a benzamide group attached to a benzo[d]thiazole ring, which is further substituted with amino groups at the 3 and 4 positions and a methoxy group at the 6 position . It is primarily used in research settings for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amination: The amino groups at the 3 and 4 positions can be introduced through nitration followed by reduction.
Coupling with benzamide: The final step involves coupling the substituted benzo[d]thiazole with benzamide under appropriate conditions.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the methoxy group could yield various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzamide: Lacks the benzo[d]thiazole ring and methoxy group.
6-Methoxybenzo[d]thiazol-2-ylamine: Lacks the amino groups at the 3 and 4 positions.
N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the amino groups at the 3 and 4 positions.
Uniqueness
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups and the benzo[d]thiazole ring structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4-diamino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)8-2-4-10(16)11(17)6-8/h2-7H,16-17H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCNWUNQHLALMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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